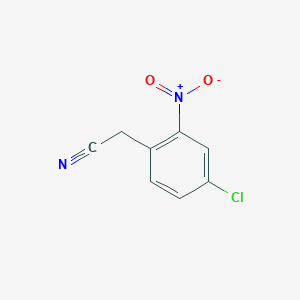
2-(4-Chloro-2-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cloro-2-nitrofenil)acetonitrilo es un compuesto orgánico con la fórmula molecular C8H5ClN2O2. Se caracteriza por la presencia de un grupo cloro y nitro unidos a un anillo fenilo, junto con un grupo acetonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Cloro-2-nitrofenil)acetonitrilo típicamente implica la nitración del bencilo cianuro. El proceso comienza mezclando ácido nítrico y ácido sulfúrico en una proporción de 1:1,5 y enfriando la mezcla a 0°C. El bencilo cianuro se añade entonces gota a gota, manteniendo la temperatura por debajo de los 10°C. Una vez completada la adición, la mezcla de reacción se agita a temperaturas inferiores a 10°C durante una hora. La mezcla de reacción se vierte entonces en hielo picado, se filtra y se lava con agua hasta que el pH alcanza 3-4 .
Métodos de producción industrial
Los métodos de producción industrial de 2-(4-Cloro-2-nitrofenil)acetonitrilo son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar la seguridad y la eficiencia. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la tasa de producción y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Cloro-2-nitrofenil)acetonitrilo experimenta diversas reacciones químicas, entre ellas:
Reducción: El grupo nitro puede reducirse a un grupo amino mediante agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como las aminas, en condiciones apropiadas.
Oxidación: El compuesto puede experimentar reacciones de oxidación, aunque estas son menos comunes.
Reactivos y condiciones comunes
Reducción: Hidrógeno gaseoso con un catalizador de paladio.
Sustitución: Aminas u otros nucleófilos en presencia de una base.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.
Principales productos formados
Reducción: 2-(4-Amino-2-nitrofenil)acetonitrilo.
Sustitución: Diversos fenilacetonitrilos sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(4-Cloro-2-nitrofenil)acetonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el desarrollo de compuestos biológicamente activos.
Medicina: Investigado por su potencial en el desarrollo de fármacos.
Industria: Se utiliza en la producción de materiales con propiedades específicas, como materiales ópticos no lineales
Mecanismo De Acción
El mecanismo de acción de 2-(4-Cloro-2-nitrofenil)acetonitrilo implica su interacción con diversos objetivos moleculares. Por ejemplo, en las reacciones de reducción, el grupo nitro se reduce a un grupo amino a través de una serie de pasos de transferencia de electrones facilitados por un catalizador. En las reacciones de sustitución, el grupo cloro se reemplaza por un nucleófilo a través de un mecanismo de sustitución nucleofílica .
Comparación Con Compuestos Similares
Compuestos similares
4-Nitrofenilacetonitrilo: Estructura similar pero carece del grupo cloro.
2-Cloro-4-nitroanilina: Grupos funcionales similares pero diferente posición en el anillo fenilo
Singularidad
La presencia de ambos grupos atrayentes de electrones mejora su utilidad en diversas transformaciones sintéticas .
Propiedades
Fórmula molecular |
C8H5ClN2O2 |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
2-(4-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |
Clave InChI |
LLMNPCDIPYPKHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


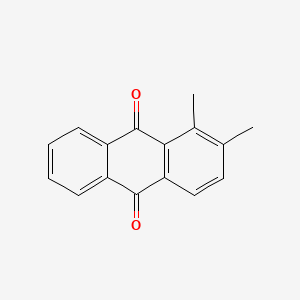

![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007908.png)
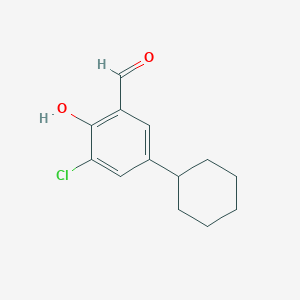

![7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12007931.png)

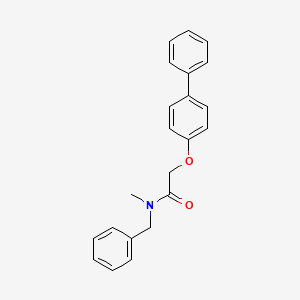
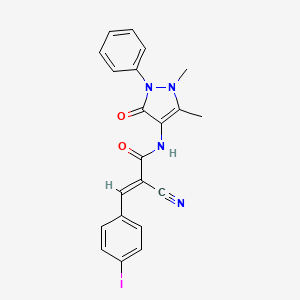
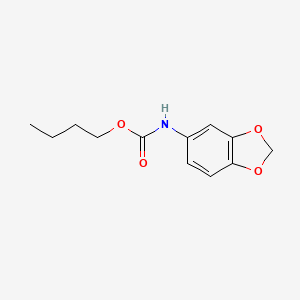
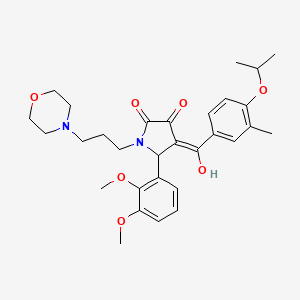
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
